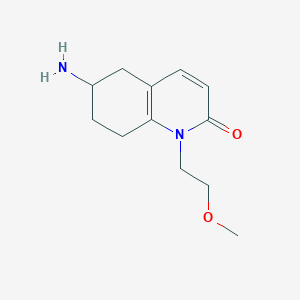![molecular formula C12H21N3O2 B8107983 4-[[(2S,3S)-3-(2-methoxyethoxy)pyrrolidin-2-yl]methyl]-1-methylpyrazole](/img/structure/B8107983.png)
4-[[(2S,3S)-3-(2-methoxyethoxy)pyrrolidin-2-yl]methyl]-1-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(2S,3S)-3-(2-methoxyethoxy)pyrrolidin-2-yl]methyl]-1-methylpyrazole is a complex organic compound that features a pyrrolidine ring, a pyrazole ring, and a methoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2S,3S)-3-(2-methoxyethoxy)pyrrolidin-2-yl]methyl]-1-methylpyrazole typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, which can be synthesized via a cyclization reaction involving a suitable precursor. The methoxyethoxy group is introduced through an etherification reaction, and the pyrazole ring is formed through a cyclization reaction involving hydrazine and a 1,3-diketone.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[[(2S,3S)-3-(2-methoxyethoxy)pyrrolidin-2-yl]methyl]-1-methylpyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride and alkyl halides in an aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[(2S,3S)-3-(2-methoxyethoxy)pyrrolidin-2-yl]methyl]-1-methylpyrazole involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as nicotine and proline.
Pyrazole derivatives: Compounds with a pyrazole ring, such as celecoxib and pyrazole itself.
Uniqueness
4-[[(2S,3S)-3-(2-methoxyethoxy)pyrrolidin-2-yl]methyl]-1-methylpyrazole is unique due to its combination of a pyrrolidine ring, a pyrazole ring, and a methoxyethoxy group. This unique structure may confer specific biological activities and chemical properties that are not present in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[[(2S,3S)-3-(2-methoxyethoxy)pyrrolidin-2-yl]methyl]-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-15-9-10(8-14-15)7-11-12(3-4-13-11)17-6-5-16-2/h8-9,11-13H,3-7H2,1-2H3/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLAQZJLBDCQBF-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC2C(CCN2)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C[C@H]2[C@H](CCN2)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1H-Imidazol-1-yl)-1-oxa-7-azaspiro[4.5]decane](/img/structure/B8107903.png)
![N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine](/img/structure/B8107910.png)
![rel-(3aR,8R,8aR)-N,N-dimethyl-1,2,3,3a,8,8a-hexahydroindeno[2,1-c]pyrrol-8-amine](/img/structure/B8107913.png)
![N-(6-Methylpyridazin-3-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine](/img/structure/B8107917.png)
![(3aR,6aS)-5-phenyl-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one](/img/structure/B8107921.png)
![2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B8107937.png)
![11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B8107939.png)
![N-(1,7-dioxa-10-azaspiro[4.6]undecan-3-ylmethyl)pyridin-2-amine](/img/structure/B8107942.png)

![2-(Cyclopropylmethyl)-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B8107967.png)
![4-(Cyclopropylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one](/img/structure/B8107970.png)
![4-Ethyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one](/img/structure/B8107972.png)
![1-((2-Methylthiazol-4-Yl)Methyl)-6,7,8,9-Tetrahydro-1H-Pyrido[2,3-D]Azepin-2(5H)-One](/img/structure/B8107976.png)
![rel-(3aS,4R,5R,6aR)-5-fluorooctahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B8107980.png)
